![molecular formula C77H60N4 B13732649 Tris-[4-(tritylamino)-phenyl]acetonitrile CAS No. 307351-60-6](/img/structure/B13732649.png)
Tris-[4-(tritylamino)-phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-[4-(tritylamino)-phenyl]acetonitrile is an organic compound with the molecular formula C77H60N4. It is known for its unique structure, which includes three tritylamino groups attached to a central phenyl ring, which is further connected to an acetonitrile group.
Vorbereitungsmethoden
The synthesis of Tris-[4-(tritylamino)-phenyl]acetonitrile typically involves the reaction of tritylamine with a suitable phenylacetonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tris-[4-(tritylamino)-phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Tris-[4-(tritylamino)-phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of Tris-[4-(tritylamino)-phenyl]acetonitrile involves its interaction with specific molecular targets. The tritylamino groups can interact with electron-rich or electron-deficient sites on other molecules, leading to various chemical and biological effects. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals interactions .
Vergleich Mit ähnlichen Verbindungen
Tris-[4-(tritylamino)-phenyl]acetonitrile can be compared with other similar compounds, such as:
Tris-[4-(diethylamino)-phenyl]amine: Known for its optoelectronic properties and used in similar applications.
Triphenylamine: Widely used in organic semiconductors and OLEDs due to its hole-transporting properties.
Tris-[4-(bromophenyl)amino]phenyl]amine: Known for its catalytic properties in organic synthesis.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of this compound in various fields.
Eigenschaften
CAS-Nummer |
307351-60-6 |
|---|---|
Molekularformel |
C77H60N4 |
Molekulargewicht |
1041.3 g/mol |
IUPAC-Name |
2,2,2-tris[4-(tritylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C77H60N4/c78-58-74(59-46-52-71(53-47-59)79-75(62-28-10-1-11-29-62,63-30-12-2-13-31-63)64-32-14-3-15-33-64,60-48-54-72(55-49-60)80-76(65-34-16-4-17-35-65,66-36-18-5-19-37-66)67-38-20-6-21-39-67)61-50-56-73(57-51-61)81-77(68-40-22-7-23-41-68,69-42-24-8-25-43-69)70-44-26-9-27-45-70/h1-57,79-81H |
InChI-Schlüssel |
RTIVSRHSHHLETM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)C(C#N)(C5=CC=C(C=C5)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


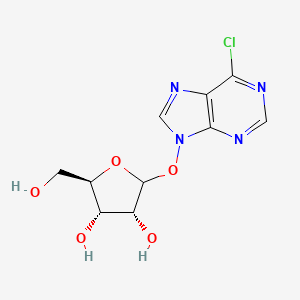
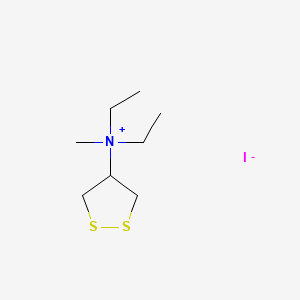
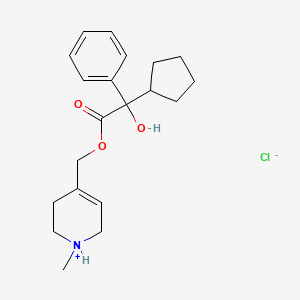
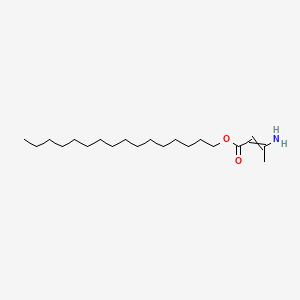
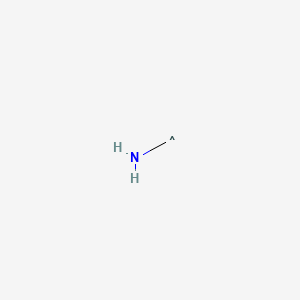
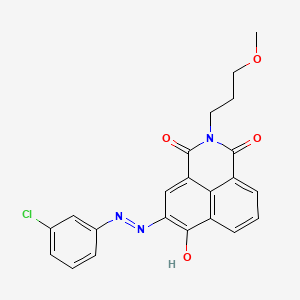




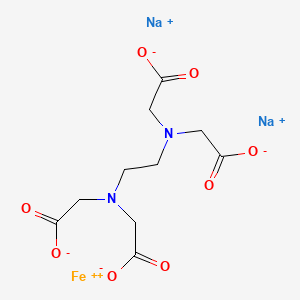
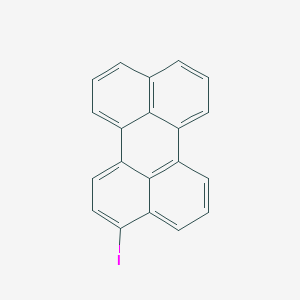
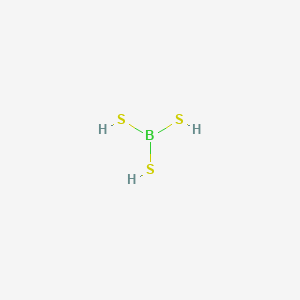
![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
